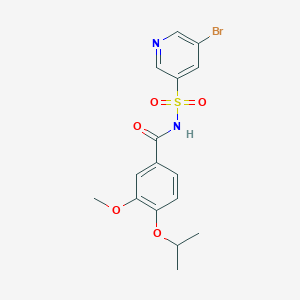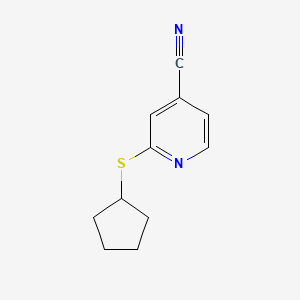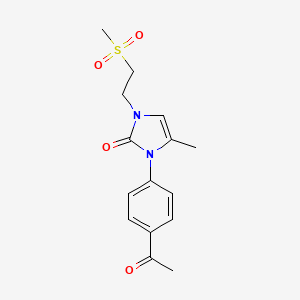
2-Hydroxy-5-methyl-3-(naphthalen-1-ylsulfamoyl)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Hydroxy-5-methyl-3-(naphthalen-1-ylsulfamoyl)benzoic acid, also known as HMA, is a sulfonamide derivative that has been extensively studied for its potential therapeutic applications in various diseases. This compound has been synthesized using different methods and has been shown to exhibit a wide range of biological activities, making it a promising candidate for drug development.
科学研究应用
2-Hydroxy-5-methyl-3-(naphthalen-1-ylsulfamoyl)benzoic acid has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and diabetes. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Inflammation research has shown that this compound exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In diabetes research, this compound has been shown to improve insulin sensitivity and reduce blood glucose levels.
作用机制
The mechanism of action of 2-Hydroxy-5-methyl-3-(naphthalen-1-ylsulfamoyl)benzoic acid is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways. In cancer research, this compound has been shown to inhibit the activity of histone deacetylases (HDACs), which play a role in the regulation of gene expression. Inflammation research has shown that this compound inhibits the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of pro-inflammatory cytokines. In diabetes research, this compound has been shown to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which plays a role in glucose metabolism.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. In cancer research, this compound has been shown to induce apoptosis, inhibit angiogenesis, and inhibit the activity of HDACs. Inflammation research has shown that this compound inhibits the production of pro-inflammatory cytokines and inhibits the activity of NF-κB. In diabetes research, this compound has been shown to improve insulin sensitivity and reduce blood glucose levels by activating the AMPK pathway.
实验室实验的优点和局限性
2-Hydroxy-5-methyl-3-(naphthalen-1-ylsulfamoyl)benzoic acid has several advantages for lab experiments, including its stability, solubility, and availability. However, this compound also has limitations, including its potential toxicity and the need for further studies to determine its optimal dosage and administration route.
未来方向
There are several future directions for 2-Hydroxy-5-methyl-3-(naphthalen-1-ylsulfamoyl)benzoic acid research, including its potential use as a therapeutic agent for cancer, inflammation, and diabetes. Further studies are needed to determine the optimal dosage and administration route, as well as to investigate potential side effects and toxicity. Additionally, this compound could be used as a tool compound to study the role of HDACs, NF-κB, and AMPK in various diseases. Finally, the development of novel this compound derivatives could lead to the discovery of new therapeutic agents with improved efficacy and reduced toxicity.
Conclusion:
In conclusion, this compound is a sulfonamide derivative that has been extensively studied for its potential therapeutic applications in various diseases. The synthesis of this compound has been reported using different methods, and it has been shown to exhibit a wide range of biological activities. This compound has several advantages for lab experiments, but further studies are needed to determine its optimal dosage and administration route. Finally, there are several future directions for this compound research, including its potential use as a therapeutic agent and the development of novel derivatives.
合成方法
The synthesis of 2-Hydroxy-5-methyl-3-(naphthalen-1-ylsulfamoyl)benzoic acid has been reported using different methods. One of the most commonly used methods involves the reaction of 2-hydroxy-5-methylbenzoic acid with naphthalene-1-sulfonyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of this compound, which can be purified using various techniques such as recrystallization or column chromatography.
属性
IUPAC Name |
2-hydroxy-5-methyl-3-(naphthalen-1-ylsulfamoyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO5S/c1-11-9-14(18(21)22)17(20)16(10-11)25(23,24)19-15-8-4-6-12-5-2-3-7-13(12)15/h2-10,19-20H,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLQCWBJKCSCLLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)S(=O)(=O)NC2=CC=CC3=CC=CC=C32)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-[2-(1-pyrazol-1-ylpropan-2-ylamino)ethoxy]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B7572766.png)

![N-[4-(dimethylamino)-2-(trifluoromethyl)phenyl]-2-(2,4-dimethylphenyl)-1,3-thiazole-5-carboxamide](/img/structure/B7572772.png)

![1-[2-(2,4-Dichloro-5-fluorophenyl)morpholin-4-yl]propan-1-one](/img/structure/B7572789.png)
![4-[(1-methyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)methyl]benzamide](/img/structure/B7572790.png)

![S-[4-[[(E)-3-(1,3-thiazol-2-yl)prop-2-enoyl]amino]phenyl] N,N-dimethylcarbamothioate](/img/structure/B7572796.png)
![2-cyclopentyl-N-[1-(2-pyridin-4-ylethyl)piperidin-4-yl]acetamide](/img/structure/B7572809.png)
![N-[[1-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]pyrrolidin-3-yl]methyl]-6-methylpyridin-2-amine](/img/structure/B7572810.png)
![N-[1-(4-methyl-1,2,4-triazol-3-yl)ethyl]-3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B7572816.png)


